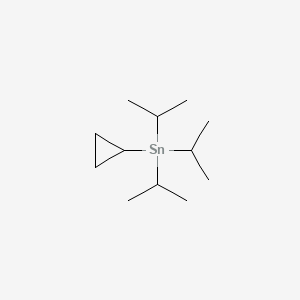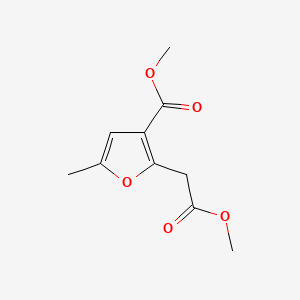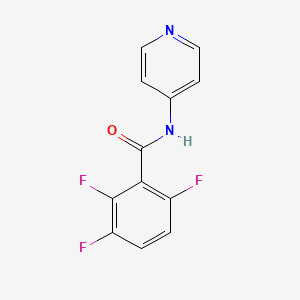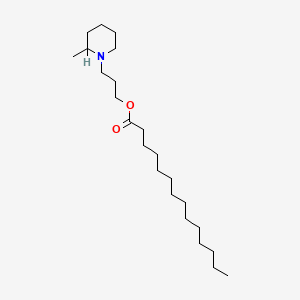
Tetradecanoic acid, 3-(2'-methylpiperidino)propyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tetradecanoic acid, 3-(2’-methylpiperidino)propyl ester typically involves the esterification of tetradecanoic acid with 3-(2’-methylpiperidino)propyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of tetradecanoic acid, 3-(2’-methylpiperidino)propyl ester may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of solid acid catalysts can also be employed to enhance the reaction rate and reduce the need for extensive purification steps.
化学反应分析
Types of Reactions
Tetradecanoic acid, 3-(2’-methylpiperidino)propyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield tetradecanoic acid and 3-(2’-methylpiperidino)propyl alcohol.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products
Hydrolysis: Tetradecanoic acid and 3-(2’-methylpiperidino)propyl alcohol.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohol derivatives.
科学研究应用
Tetradecanoic acid, 3-(2’-methylpiperidino)propyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with cellular components.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the formulation of specialty chemicals and materials.
作用机制
The mechanism of action of tetradecanoic acid, 3-(2’-methylpiperidino)propyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release tetradecanoic acid and 3-(2’-methylpiperidino)propyl alcohol, which may interact with cellular enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, potentially affecting cellular processes and signaling.
相似化合物的比较
Similar Compounds
Tetradecanoic acid, propyl ester: Similar ester derivative with a propyl group instead of the 3-(2’-methylpiperidino)propyl group.
Ethyl myristate: An ester of tetradecanoic acid with an ethyl group.
Uniqueness
Tetradecanoic acid, 3-(2’-methylpiperidino)propyl ester is unique due to the presence of the 3-(2’-methylpiperidino)propyl group, which imparts distinct chemical and biological properties compared to other esters of tetradecanoic acid. This unique structure allows for specific interactions and applications that are not possible with simpler ester derivatives.
属性
CAS 编号 |
64038-90-0 |
|---|---|
分子式 |
C23H45NO2 |
分子量 |
367.6 g/mol |
IUPAC 名称 |
3-(2-methylpiperidin-1-yl)propyl tetradecanoate |
InChI |
InChI=1S/C23H45NO2/c1-3-4-5-6-7-8-9-10-11-12-13-18-23(25)26-21-16-20-24-19-15-14-17-22(24)2/h22H,3-21H2,1-2H3 |
InChI 键 |
VRNDXFKUQLCBRG-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCC(=O)OCCCN1CCCCC1C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(Chloromethyl)-3-oxatricyclo[3.2.1.02,4]octane](/img/structure/B13961243.png)

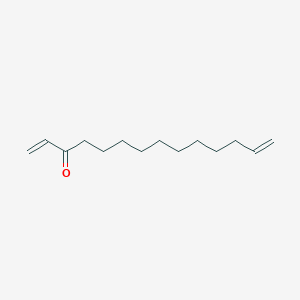

![2H-Imidazo[4,5-g][1,3]benzothiazole](/img/structure/B13961264.png)
